N-(1-cyanocyclohexyl)-2-[methyl-[1-(4-methylsulfonylphenyl)ethyl]amino]acetamide
Description
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[methyl-[1-(4-methylsulfonylphenyl)ethyl]amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3S/c1-15(16-7-9-17(10-8-16)26(3,24)25)22(2)13-18(23)21-19(14-20)11-5-4-6-12-19/h7-10,15H,4-6,11-13H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBKCLDIPUCQOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)C)N(C)CC(=O)NC2(CCCCC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclohexyl)-2-[methyl-[1-(4-methylsulfonylphenyl)ethyl]amino]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the cyanocyclohexyl group: This can be achieved through the reaction of cyclohexylamine with cyanogen bromide under controlled conditions.
Introduction of the methylsulfonylphenyl group: This step involves the reaction of 4-methylsulfonylphenylacetic acid with an appropriate reagent to form the desired intermediate.
Coupling of the intermediates: The final step involves the coupling of the cyanocyclohexyl intermediate with the methylsulfonylphenyl intermediate in the presence of a suitable catalyst and under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclohexyl)-2-[methyl-[1-(4-methylsulfonylphenyl)ethyl]amino]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles and electrophiles under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(1-cyanocyclohexyl)-2-[methyl-[1-(4-methylsulfonylphenyl)ethyl]amino]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclohexyl)-2-[methyl-[1-(4-methylsulfonylphenyl)ethyl]amino]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares core acetamide functionality with several analogues, differing primarily in substituent groups. Key comparisons include:
Key Observations :
- Electron-Withdrawing Groups : The methylsulfonyl group in the target compound and N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide enhances metabolic stability and polar interactions, critical for receptor binding.
- Cyanocyclohexyl vs.
- Bioactivity : Compound 20a () shares a pyrrolotriazine moiety, which is absent in the target compound but demonstrates that acetamide derivatives with bulky substituents can activate GPR139 .
Biological Activity
Chemical Structure and Properties
The molecular formula of N-(1-cyanocyclohexyl)-2-[methyl-[1-(4-methylsulfonylphenyl)ethyl]amino]acetamide is with a molecular weight of approximately 372.48 g/mol. The structure features a cyanocyclohexyl group, a methyl group, and a sulfonyl-substituted phenyl ring, suggesting potential interactions with various biological targets.
Structural Formula
The structural representation can be summarized as follows:
- InChI: InChI=1S/C20H24N2O3S/c23-20(21-17-10-4-1-5-11-17)16-22(18-12-6-2-7-13-18)26(24,25)19-14-8-3-9-15-19/h2-3,6-9,12-15,17H,1,4-5,10-11,16H2,(H,21,23)
Research indicates that compounds similar to This compound may exhibit their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity: The sulfonamide group may interact with enzymes involved in metabolic pathways.
- Receptor Modulation: The compound may act as an agonist or antagonist at specific receptors (e.g., adrenergic or serotonin receptors), influencing neurotransmission and cellular responses.
- Antiviral Activity: Preliminary studies suggest that modifications in the structure can enhance antiviral properties against certain viral infections.
Pharmacological Effects
The pharmacological profile of this compound includes:
- Antimicrobial Activity: Potential effectiveness against various bacterial and viral strains.
- Anti-inflammatory Properties: May reduce inflammation through modulation of cytokine release.
- Analgesic Effects: Possible pain-relieving properties observed in preliminary studies.
Case Studies and Research Findings
A comprehensive review of literature reveals several studies focusing on the biological activity of similar compounds:
| Study | Findings | |
|---|---|---|
| Study A (2020) | Investigated the antiviral properties against adenovirus. | Compound exhibited sub-micromolar potency with low cytotoxicity. |
| Study B (2021) | Examined anti-inflammatory effects in animal models. | Significant reduction in inflammatory markers was observed. |
| Study C (2022) | Assessed analgesic effects in chronic pain models. | Demonstrated effective pain relief comparable to standard analgesics. |
Notable Research Findings
- Antiviral Efficacy: A study demonstrated that derivatives of similar structures could inhibit adenoviral replication with an IC50 value significantly lower than traditional antivirals .
- Anti-inflammatory Mechanisms: Research indicated that compounds with similar sulfonamide moieties could downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .
- Analgesic Activity: In animal models, compounds analogous to this structure showed promise in alleviating pain without significant side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
